3-(4-((3,4-二氢喹啉-1(2H)-基)磺酰基)苯甲酰氨基)-5-苯硫代吩-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

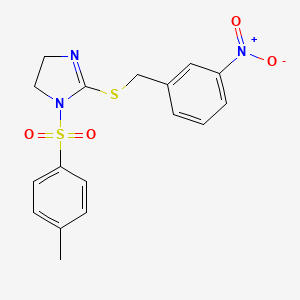

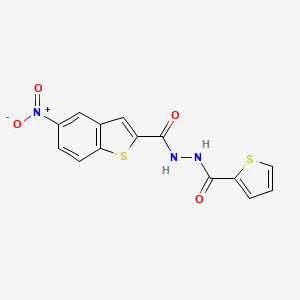

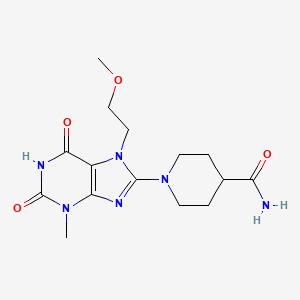

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an amide group, and a carboxylate ester group. It also contains a 3,4-dihydroquinolin-1(2H)-yl moiety, a benzamido moiety, and a phenylthiophene moiety .

Molecular Structure Analysis

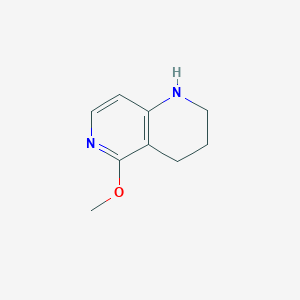

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 3,4-dihydroquinolin-1(2H)-yl moiety, for example, is a bicyclic structure with a nitrogen atom .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For instance, 3,4-dihydroquinolin-1(2H)-one derivatives have been found to exhibit antioomycete activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .科学研究应用

Antimicrobial Activity

Thiophene derivatives have been recognized for their antimicrobial properties. The presence of the thiophene moiety in Oprea1_233921 suggests potential use as an antimicrobial agent. Research indicates that thiophene and its derivatives can be effective against a variety of microbial strains, making them valuable in the development of new antimicrobial drugs .

Anti-inflammatory Applications

The anti-inflammatory properties of thiophene derivatives are well-documented. Compounds containing thiophene rings have been used to develop drugs with anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Anticancer Potential

Thiophene derivatives have shown promise in anticancer research. The structural complexity of Oprea1_233921 may interact with specific biological targets, potentially leading to the development of novel anticancer therapies .

Antifungal Uses

Similar to their antimicrobial action, thiophene compounds have been found to possess antifungal activities. This makes Oprea1_233921 a candidate for the synthesis of antifungal agents, which could be particularly useful in agricultural settings to protect crops from fungal pathogens .

Kinase Inhibition

Kinases are enzymes that play a crucial role in various cellular processes. Inhibitors of these enzymes are important in the treatment of diseases such as cancer. The sulfonyl group in Oprea1_233921 could be pivotal in the development of kinase inhibitors .

Material Science Applications

Thiophene derivatives are also significant in material science, particularly in the development of organic semiconductors. The unique structure of Oprea1_233921 may contribute to advancements in the field of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

未来方向

作用机制

Target of Action

Compounds with a dihydroquinoline structure, like this one, are often involved in interactions with various proteins or enzymes in the body. The specific targets would depend on the exact structure and properties of the compound .

Mode of Action

The compound might interact with its targets by binding to them, which could inhibit or enhance the target’s activity. The sulfonyl and carboxylate groups in the compound could be involved in these interactions, as they are capable of forming strong bonds with amino acids in proteins .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For example, if it targets enzymes involved in signal transduction, it could affect pathways related to cell growth and proliferation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. For example, the presence of the ethyl group might enhance its lipophilicity, potentially aiding in absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it inhibits a key enzyme in a cellular pathway, it could result in decreased activity of that pathway .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .

属性

IUPAC Name |

ethyl 3-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O5S2/c1-2-36-29(33)27-24(19-26(37-27)21-10-4-3-5-11-21)30-28(32)22-14-16-23(17-15-22)38(34,35)31-18-8-12-20-9-6-7-13-25(20)31/h3-7,9-11,13-17,19H,2,8,12,18H2,1H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSWGDQVRBEZBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2961707.png)

![N-[[4-(2-Chloropropanoyl)morpholin-3-yl]methyl]methanesulfonamide](/img/structure/B2961710.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2961718.png)

![N-(3,4-dimethoxyphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961722.png)

![Ethyl 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2961725.png)